

Introduction: The Molecular Portrait of a Versatile Compound

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Compound of Interest

Compound Name: *Bis(diethyl-L-tartrate glycolato)diboron*

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Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, is more than just a culinary staple.[1][2] With the chemical formula C_9H_8O , this α,β -unsaturated aldehyde is a key component in the fragrance and flavoring industries and a subject of significant interest in pharmaceutical research.[1][3] Found naturally in the bark of cinnamon trees, cinnamaldehyde has demonstrated a range of biological activities, including antimicrobial and antidiarrheal properties, making it a valuable molecule in drug discovery and development.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the spectroscopic techniques used to elucidate and verify the structure of trans-cinnamaldehyde. For professionals in drug development, rigorous structural confirmation is a foundational requirement for ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs). We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be not just on the data itself, but on the scientific rationale behind the experimental choices and the synergy between these techniques, which together provide an unambiguous confirmation of molecular structure, a cornerstone of pharmaceutical quality control.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The Principle of NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin (like ^1H and ^{13}C) can align with or against the field, creating two distinct energy states. By applying a radiofrequency pulse, these nuclei can be excited from the lower to the higher energy state. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows us to differentiate between chemically distinct atoms in a molecule.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise ratio.

Step-by-Step Methodology:

- **Sample Weighing:** Accurately weigh 5-25 mg of cinnamaldehyde for ^1H NMR or 50-100 mg for ^{13}C NMR.^[8] While spectra can be obtained with less material, these quantities ensure good signal-to-noise in a reasonable timeframe.^{[8][9][10]}
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is an excellent choice for cinnamaldehyde due to its good dissolving power and relatively clean spectral window. The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift.^[11]
- **Dissolution:** Dissolve the cinnamaldehyde sample in approximately 0.55-0.6 mL of the deuterated solvent in a small vial.^{[9][11]} This volume is optimal for standard 5 mm NMR tubes.^[9]
- **Filtration (if necessary):** If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[9]

Suspended particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.[9]

- Internal Standard: Often, deuterated solvents are purchased with an internal reference standard like tetramethylsilane (TMS) already added.[12] TMS is chemically inert and its protons produce a single, sharp signal at 0 ppm, which is used to calibrate the chemical shift axis.
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Interpretation: Decoding the Spectra of Cinnamaldehyde

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (Aldehyde)	~9.7	Doublet (d)	~7.7
H-3 (Vinylic)	~7.5	Doublet (d)	~16.0
H-5, H-9 (Aromatic)	~7.6	Multiplet (m)	-
H-6, H-8 (Aromatic)	~7.4	Multiplet (m)	-
H-7 (Aromatic)	~7.4	Multiplet (m)	-
H-2 (Vinylic)	~6.7	Doublet of Doublets (dd)	~16.0, ~7.7

Table 1: ^1H NMR Data for trans-Cinnamaldehyde in CDCl_3 . Data synthesized from multiple sources.[13]

Expert Insights:

- Aldehydic Proton (H-1): The proton on the aldehyde group is the most downfield signal (~9.7 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It appears as a doublet because it is coupled to the adjacent vinylic proton (H-2).
- Vinylic Protons (H-2, H-3): The two protons on the carbon-carbon double bond are distinct. H-3 is further downfield than H-2 because it is directly attached to the benzene ring. The large coupling constant (~16.0 Hz) between them is characteristic of a trans relationship across the double bond. H-2 appears as a doublet of doublets because it is split by both H-3 and the aldehydic proton H-1.[\[13\]](#)
- Aromatic Protons: The protons on the benzene ring appear as a complex multiplet between 7.4 and 7.6 ppm.

The ^{13}C NMR spectrum shows a signal for each chemically unique carbon atom.

Carbon Assignment	Chemical Shift (δ , ppm)	DEPT-135
C-1 (Carbonyl)	~193.8	No Signal
C-3 (Vinylic)	~152.8	Positive (CH)
C-4 (Aromatic)	~134.0	No Signal
C-2 (Vinylic)	~131.3	Positive (CH)
C-5, C-9 (Aromatic)	~129.1	Positive (CH)
C-6, C-8 (Aromatic)	~128.6	Positive (CH)
C-7 (Aromatic)	~128.5	Positive (CH)

Table 2: ^{13}C NMR Data for trans-Cinnamaldehyde in CDCl_3 . Data synthesized from multiple sources.[\[13\]](#)[\[14\]](#)

Expert Insights:

- DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the multiplicity of carbon signals.[\[15\]](#) A DEPT-135 experiment will

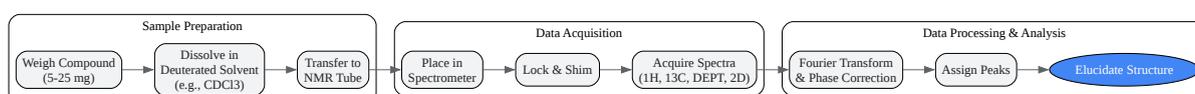
show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (like C-1 and C-4). This information is invaluable for confident peak assignment.

- Carbonyl Carbon (C-1): The carbonyl carbon is the most downfield signal (~193.8 ppm) due to the significant deshielding from the attached oxygen atom.[13]
- Aromatic and Vinylic Carbons: The remaining carbons of the conjugated system appear in the typical region for sp² hybridized carbons (120-160 ppm).

For complex molecules, 2D NMR experiments are essential for unambiguous assignments.

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For cinnamaldehyde, it would show a cross-peak between H-1 and H-2, and between H-2 and H-3, confirming their connectivity.[13]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, providing definitive C-H assignments.[13][16] For example, it would show a correlation between the proton at ~9.7 ppm and the carbon at ~193.8 ppm is not seen, confirming the proton is attached to the C1 carbon.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure and assigning quaternary carbons.[17]

Visualization: NMR Workflow



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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.[18] It is particularly useful in pharmaceutical analysis for identity confirmation of raw materials and finished products.[6]

The Principle of IR Spectroscopy

Covalent bonds within a molecule are not rigid; they vibrate in various ways (stretching, bending) at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm^{-1}), creating a unique "fingerprint" for the molecule.[18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of liquids, solids, and pastes.[19]

Step-by-Step Methodology:

- **Background Scan:** Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This allows the instrument to subtract any signals from the atmosphere (like CO_2 and water vapor).
- **Sample Application:** Place a single drop of liquid cinnamaldehyde directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).[19][20]
- **Data Acquisition:** Initiate the scan. The instrument directs a beam of IR radiation through the crystal. The beam reflects internally and penetrates a small distance into the sample in contact with the crystal.[21] The detector measures the absorbed radiation.
- **Cleaning:** After the measurement, the crystal is simply wiped clean with a soft cloth, often moistened with a solvent like isopropanol or acetone.[19]

IR Data Interpretation: The Vibrational Signature of Cinnamaldehyde

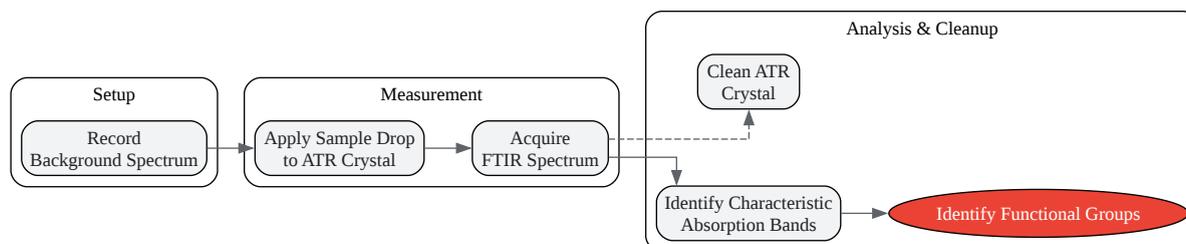
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3060-3030	C-H Stretch	Aromatic & Vinylic
~2820, ~2720	C-H Stretch	Aldehyde (Fermi doublet)
~1685	C=O Stretch	α,β -Unsaturated Aldehyde
~1625	C=C Stretch	Alkene
~1580	C=C Stretch	Aromatic Ring
~975	C-H Bend	trans-Alkene (Out-of-plane)

Table 3: Key IR Absorption Bands for trans-Cinnamaldehyde.[2]

Expert Insights:

- **Carbonyl Stretch (C=O):** The most intense and diagnostic peak is the C=O stretch at ~1685 cm⁻¹. A typical saturated aldehyde absorbs around 1725 cm⁻¹. The lower frequency in cinnamaldehyde is a direct result of conjugation with the C=C double bond and the phenyl ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering the energy (and frequency) required to stretch it. This is a key piece of evidence for the conjugated system.
- **Aldehyde C-H Stretch:** The presence of an aldehyde is definitively confirmed by two medium-intensity peaks around 2820 and 2720 cm⁻¹. This characteristic "Fermi doublet" arises from an interaction between the C-H stretching vibration and an overtone of the C-H bending vibration.
- **trans-Alkene Bend:** The strong absorption around 975 cm⁻¹ is characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

Visualization: ATR-FTIR Workflow



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Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation, offers clues about its structure.

The Principle of Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV).^[22] This process is energetic enough to knock an electron off the molecule, forming a positively charged radical ion called the molecular ion ($M^{+\bullet}$).^[23] This molecular ion is often unstable and breaks apart into smaller, charged fragments. The mass spectrometer separates all these ions based on their m/z ratio and detects their relative abundance, generating a mass spectrum.^[22]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like cinnamaldehyde, GC-MS is the method of choice. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of cinnamaldehyde in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (typically 1 μL) of the solution into the heated GC injection port, where the sample is vaporized.
- **Separation:** An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. Cinnamaldehyde travels through the column and elutes at a characteristic retention time.
- **Ionization and Analysis:** As cinnamaldehyde elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact. The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) and detected.

MS Data Interpretation: The Fragmentation Pattern of Cinnamaldehyde

The mass spectrum of cinnamaldehyde provides its molecular weight and a characteristic fragmentation pattern.

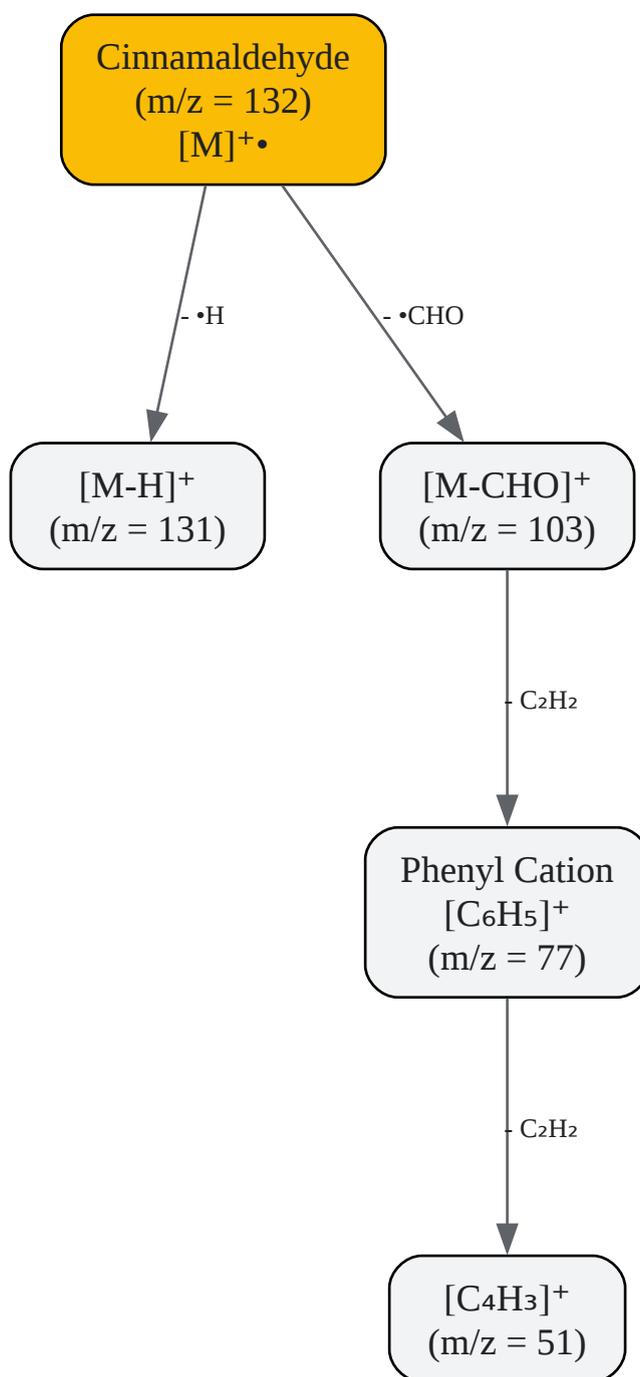
m/z (Mass-to-Charge Ratio)	Proposed Ion/Fragment	Significance
132	$[\text{C}_9\text{H}_8\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
131	$[\text{C}_9\text{H}_7\text{O}]^+$	$[\text{M}-\text{H}]^+$ (Loss of a hydrogen radical)
103	$[\text{C}_8\text{H}_7]^+$	$[\text{M}-\text{CHO}]^+$ (Loss of the formyl radical)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation
51	$[\text{C}_4\text{H}_3]^+$	Loss of acetylene from phenyl cation

Table 4: Major Fragments in the EI Mass Spectrum of Cinnamaldehyde.[3][24]

Expert Insights:

- **Molecular Ion (m/z 132):** The peak at m/z 132 corresponds to the intact cinnamaldehyde molecule with one electron removed, confirming its molecular weight of 132.16 g/mol .[13][24]
- **$[\text{M}-\text{H}]^+$ Peak (m/z 131):** A very intense peak is often observed at m/z 131. This corresponds to the loss of the aldehydic hydrogen radical, forming a stable cinnamoyl cation.[3] For aromatic aldehydes, this $[\text{M}-1]$ peak can be more abundant than the molecular ion peak.[3]
- **$[\text{M}-\text{CHO}]^+$ Peak (m/z 103):** The loss of the entire formyl radical (-CHO, 29 mass units) is a common fragmentation pathway for aldehydes, leading to the peak at m/z 103.[3]
- **Phenyl Cation (m/z 77):** This prominent peak represents the stable phenyl cation, formed by cleavage of the bond between the phenyl ring and the propenal side chain.
- **m/z 51:** This fragment results from the loss of an acetylene molecule (C_2H_2) from the phenyl cation.

Visualization: Cinnamaldehyde Fragmentation Pathway



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Caption: Key fragmentation pathways of cinnamaldehyde in EI-MS.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of a molecule like cinnamaldehyde is a process of assembling a puzzle using pieces from different spectroscopic techniques. No single method provides the complete picture, but together, they offer definitive proof of structure.

- MS provides the molecular weight (132 g/mol) and key structural fragments.
- IR confirms the presence of essential functional groups: an α,β -unsaturated aldehyde and a trans-disubstituted double bond.
- NMR maps out the entire carbon-hydrogen framework, confirming the connectivity of all atoms and the trans stereochemistry of the alkene, providing the final, unambiguous structural proof.

For researchers and scientists in drug development, this integrated spectroscopic approach is fundamental. It ensures the identity and purity of lead compounds, intermediates, and final APIs, forming the bedrock of quality, safety, and efficacy in the pharmaceutical industry.

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